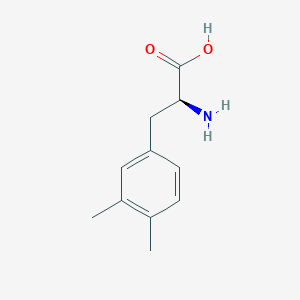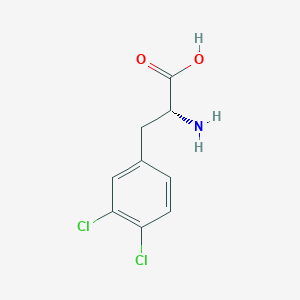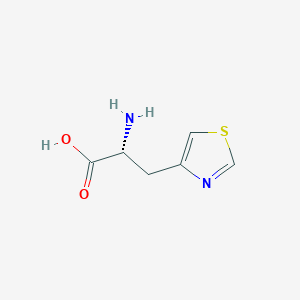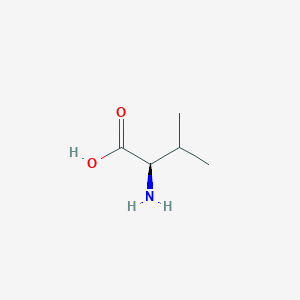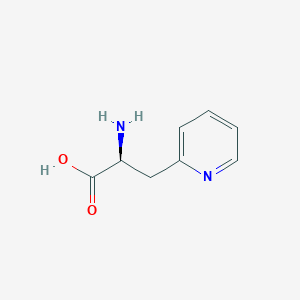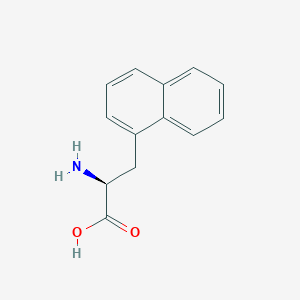
3-(1-Naphthyl)-L-alanine
Overview
Description
3-(1-Naphthyl)-L-alanine, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of L-1-Naphthylalanine is the L-amino acid deaminase from Proteus myxofaciens (PmaLAAD) . This enzyme is a promising biocatalyst for enantioselective biocatalysis that can be exploited to produce optically pure D-amino acids or α-keto acids .
Mode of Action
L-1-Naphthylalanine interacts with PmaLAAD, leading to changes in the enzyme’s activity. A study showed that the catalytic efficiency of PmaLAAD on L-1-Naphthylalanine was improved through site-saturation mutagenesis . The best variant (F318A/V412A/V438P PmaLAAD) possesses a ∼5-fold lower Km (0.17 mM) and a ∼7-fold higher catalytic efficiency (9.2 s −1 mM −1) on L-1-Naphthylalanine than the wild-type enzyme .
Biochemical Pathways
It is known that l-amino acid deaminases, such as pmalaad, catalyze the deamination of neutral and aromatic l-amino acids to α-keto acids and ammonia .
Pharmacokinetics
It is known that the rate of pmalaad re-activation following membrane addition and the rate of pmalaad inactivation during subsequent incubation at 25 °c are influenced by the presence of l-1-naphthylalanine .
Result of Action
The interaction of L-1-Naphthylalanine with PmaLAAD leads to an increase in the enzyme’s catalytic efficiency . This results in faster bioconversion reactions, with the complete conversion of 0.6 mM of the L-enantiomer achieved in about 15 minutes, which is ∼7.5-fold faster than the wild-type enzyme .
Action Environment
The action of L-1-Naphthylalanine is influenced by environmental factors such as temperature . For instance, while the optimal temperature in a short reaction period at low substrate concentration was around 100°C, productivity was optimal at 70°C, due to inactivation of the enzyme and decomposition of the substrate NPA during a longer reaction period .
Biochemical Analysis
Biochemical Properties
L-1-Naphthylalanine interacts with various enzymes and proteins. For instance, it has been shown to interact with L-amino acid deaminase from Proteus myxofaciens (PmaLAAD), a promising biocatalyst for enantioselective biocatalysis . The interaction between L-1-Naphthylalanine and PmaLAAD has been improved through site-saturation mutagenesis, leading to increased catalytic efficiency .
Molecular Mechanism
The molecular mechanism of L-1-Naphthylalanine involves its interaction with enzymes such as PmaLAAD. The best variant of PmaLAAD, identified through site-saturation mutagenesis, has a lower Km and higher catalytic efficiency on L-1-Naphthylalanine than the wild-type enzyme . This suggests that the substitutions in the enzyme increase the active site volume, allowing better binding of the bulky L-1-Naphthylalanine substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-1-Naphthylalanine have been observed over time. For instance, the complete conversion of 0.6 mM of the L-enantiomer was achieved in about 15 minutes, which is approximately 7.5 times faster than the wild-type enzyme .
Properties
IUPAC Name |
(2S)-2-amino-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYAYGJCPXRNBL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55516-54-6 | |
| Record name | 1-Naphthyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055516546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthyl-L-alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-1-Naphthylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G930UL92R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



